molecular formula C11H6ClN3O2S B3231135 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid CAS No. 1314894-01-3

4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid

Cat. No. B3231135
CAS RN: 1314894-01-3
M. Wt: 279.70 g/mol
InChI Key: FVZJCMGVWGBDQA-UHFFFAOYSA-N
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Description

“4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid” is a chemical compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The presence of different substituents on the ring can significantly influence the properties of the compound .


Chemical Reactions Analysis

Pyrazolopyrimidines can undergo various chemical reactions, depending on the substituents present on the ring . For instance, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical And Chemical Properties Analysis

Pyrazolopyrimidines have a molecular formula of C6H5N3 and a molar mass of 119.127 g·mol−1 . The physical and chemical properties of specific pyrazolopyrimidines can vary depending on the substituents present on the ring .

Mechanism of Action

The mechanism of action of pyrazolopyrimidines can vary depending on the specific compound and its intended use. For instance, some pyrazolopyrimidines are used as sedative and anxiolytic drugs .

Safety and Hazards

The safety and hazards associated with pyrazolopyrimidines can vary depending on the specific compound. For instance, some compounds may be classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that they can cause eye and skin irritation .

properties

IUPAC Name

4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S/c12-7-2-13-10-8(3-14-15(10)4-7)6-1-9(11(16)17)18-5-6/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZJCMGVWGBDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C2=C3N=CC(=CN3N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158665
Record name 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid

CAS RN

1314894-01-3
Record name 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314894-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a sealed tube containing DMF (3 mL) and water (1 mL) was added 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine (150 mg, 0.645 mmol), methyl-4-(4,4,5,5,-tetramethyl-1,3,2-dioxaborolan-2-yl)-thiophene-2-carboxylate (216 mg, 0.807 mmol), Biotage polymer-bound triphenylphosphine-Pd(0), and sodium carbonate (85 mg, 0.807 mmol). The reaction flask was backfilled with nitrogen gas three times and irradiated in the microwave at 110° C. for 1 h. The solution was allowed to cool to room temperature, and a 1:1 solution of dichloromethane: methanol was added. The solution was filtered and the resulting filtrate concentrated under reduced pressure and water was added. The precipitate was filtered and washed with water once to afford crude methyl 4-(6-chloropyrazolo[1,5-a]-pyrimindin-3-yl)-thiophene-2-carboxylate. The crude methyl ester was taken up in THF (3 mL) and MeOH (3 mL) and 1N KOH in MeOH (2 mL, 3.10 mmol) was added. The solution was heated at 60° C. for 3 h. After hydrolysis, the solution was acidified with 1N HCl and the precipitate collected by filtration to afford the title compound (0.125 g, 0.447 mmol). LRMS (APCI) calc'd for (C11H6ClN3O2S) [M+H]+, 280.0; found 280.0.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid
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4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid
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4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid
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4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid
Reactant of Route 5
4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid
Reactant of Route 6
4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid

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